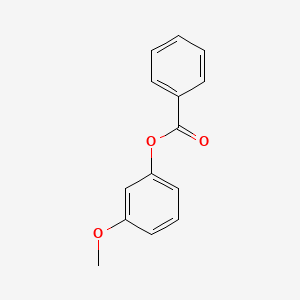

3-Methoxyphenyl benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxyphenyl benzoate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Acyl Substitution Reactions

The ester group in 3-methoxyphenyl benzoate undergoes nucleophilic substitution with various nucleophiles. Key findings include:

Cyanide Ion (CN⁻) Attack

Reactions with cyanide ions in 80% H₂O/20% DMSO follow second-order kinetics. The methoxy group’s electron-donating effects slightly reduce reactivity compared to electron-withdrawing substituents:

| Substituent on Benzoate | Rate Constant (kₙ, M⁻¹s⁻¹) |

|---|---|

| 3-Methoxy (this compound) | 0.0768 ± 0.0007 |

| 4-Nitro | 42.5 ± 0.6 |

| 3-Acetyl | 0.141 ± 0.001 |

The lower kₙ value for this compound reflects reduced electrophilicity at the carbonyl carbon due to resonance donation from the methoxy group .

Aminolysis with Alicyclic Amines

Reactions with secondary alicyclic amines (e.g., piperidine, morpholine) proceed via a zwitterionic tetrahedral intermediate (T⁺⁻). Key mechanistic steps include:

-

Nucleophilic attack : Amine attacks the carbonyl carbon, forming T⁺⁻.

-

Deprotonation : T⁺⁻ loses a proton to yield an anionic intermediate (T⁻).

-

Collapse of T⁻ : Release of 4-nitrophenoxide and formation of the amide product .

Rate-determining steps vary with amine basicity. For morpholine, nonlinear kinetics suggest competing pathways involving T⁺⁻ and T⁻ .

Substituent Effects on Reactivity

The 3-methoxy group exerts electronic and steric influences:

-

Electronic Effects : Resonance donation decreases electrophilicity at the ester carbonyl, slowing reactions with nucleophiles like CN⁻ .

-

Steric Effects : Ortho-substitution introduces minimal steric hindrance, preserving accessibility to the carbonyl group .

Comparative reactivity with analogs:

| Compound | Relative Reactivity (vs. 3-Methoxy) | Key Factor |

|---|---|---|

| 4-Nitrophenyl benzoate | 550× faster | EWG activation |

| 3-Chlorophenyl benzoate | 2× faster | Moderate EWG |

| 4-Methoxyphenyl benzoate | Similar | Comparable EDG |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Hydrolysis and Stability

Under acidic or basic conditions, hydrolysis proceeds via:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

-

Basic Hydrolysis : Direct hydroxide ion attack, forming benzoic acid and 3-methoxyphenol .

The methoxy group stabilizes the transition state in basic hydrolysis through resonance, but this effect is overshadowed by its electron donation in most nucleophilic reactions .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol derivatives, though the methoxy group remains intact.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position on its aromatic ring, enabling nitration or sulfonation at controlled conditions .

属性

CAS 编号 |

5554-24-5 |

|---|---|

分子式 |

C14H12O3 |

分子量 |

228.24 g/mol |

IUPAC 名称 |

(3-methoxyphenyl) benzoate |

InChI |

InChI=1S/C14H12O3/c1-16-12-8-5-9-13(10-12)17-14(15)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI 键 |

RJQSMMZRWQXFTQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

规范 SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。